molecular formula C10H8N2O4S2 B2475253 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid CAS No. 857540-99-9

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid

Cat. No. B2475253
CAS RN: 857540-99-9
M. Wt: 284.3
InChI Key: NIMGAAOSOLCXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H8N2O4S2 . It has a molecular weight of 284.31 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” consists of a benzoic acid group attached to a thiazol-2-yl group via a sulfamoyl linkage .

Scientific Research Applications

Antimicrobial Activity

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid exhibits potent antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored its potential as an antimicrobial agent in various contexts, including wound healing, pharmaceutical formulations, and food preservation .

Anticancer Potential

Studies have highlighted the anticancer activity of this compound. It shows promise as a potential chemotherapeutic agent, particularly against certain cancer cell lines. Researchers are investigating its mechanisms of action and exploring its potential use in cancer treatment .

Antioxidant Properties

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. This compound may find applications in dietary supplements or skincare products aimed at promoting overall health and preventing oxidative stress .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers are exploring its potential as a novel anti-inflammatory drug. Its ability to modulate inflammatory pathways makes it an interesting candidate for further investigation .

Antihypertensive Activity

Preliminary research suggests that 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid may have antihypertensive properties. It could potentially contribute to managing blood pressure and cardiovascular health. Further studies are needed to validate its efficacy and safety .

Hepatoprotective Effects

The compound has been studied for its hepatoprotective effects. It may help protect liver cells from damage caused by toxins, infections, or other factors. Researchers are exploring its potential use in liver diseases and disorders .

Industrial Applications

Beyond its biological activities, 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid has applications in industrial processes. It may serve as a precursor in the synthesis of other compounds or as a building block for materials used in various industries .

Photographic Sensitizers

Historically, thiazole derivatives, including this compound, have been used as photographic sensitizers. They enhance the sensitivity of photographic emulsions to light, allowing for better image capture. Although digital photography has largely replaced traditional film, the knowledge gained from these compounds remains relevant .

Synthesis and Biological Evaluation of Thiazole Derivatives Design, Synthesis, and Anticancer Activity of Novel 2-(4 …

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGAAOSOLCXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid

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